tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is an organic compound with the molecular formula C9H11FN2O3S It is a derivative of carbamic acid and contains a thiazole ring substituted with a fluoro and formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-5-formylthiazole. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, facilitating its nucleophilic attack on the thiazole derivative. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-fluoro-5-carboxythiazol-2-ylcarbamate.
Reduction: 4-fluoro-5-hydroxymethylthiazol-2-ylcarbamate.
Substitution: 4-substituted-5-formylthiazol-2-ylcarbamate derivatives.
Scientific Research Applications
tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The fluoro and formyl groups play a crucial role in its binding affinity and specificity towards the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-chlorophenyl)carbamate
- tert-Butyl (4-methylphenyl)carbamate
Uniqueness
tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is unique due to the presence of both fluoro and formyl groups on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluoro group enhances its stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C9H11FN2O3S |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H11FN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) |
InChI Key |
KZENAOCEZDOWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)F |
Origin of Product |
United States |
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